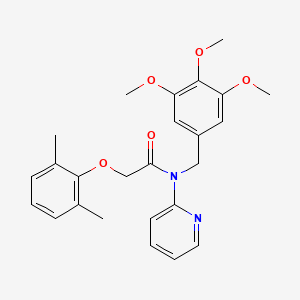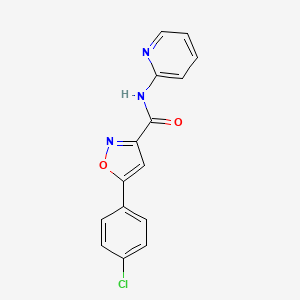![molecular formula C22H23BrN2O3S B11366983 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-cyclohexen-1-YL)ethyl]acetamide](/img/structure/B11366983.png)
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-cyclohexen-1-YL)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-cyclohexen-1-YL)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated dibenzo-thiazine core and a cyclohexenyl ethyl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-cyclohexen-1-YL)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the dibenzo-thiazine core.
Oxidation: Conversion of the thiazine sulfur to its dioxido form.
Acetamide Formation: Coupling of the cyclohexenyl ethyl group with the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-cyclohexen-1-YL)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the dioxido-thiazine core.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions at the bromine site.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of de-brominated analogs.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving thiazine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-cyclohexen-1-YL)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated dibenzo-thiazine core may interact with specific binding sites, while the cyclohexenyl ethyl acetamide moiety may modulate the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetic acid: Similar core structure but with an acetic acid moiety instead of the cyclohexenyl ethyl acetamide.
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-methylacetamide: Similar core structure but with a methylacetamide moiety.
Uniqueness
The uniqueness of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-cyclohexen-1-YL)ethyl]acetamide lies in its combination of the brominated dibenzo-thiazine core with the cyclohexenyl ethyl acetamide moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H23BrN2O3S |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H23BrN2O3S/c23-17-10-11-20-19(14-17)18-8-4-5-9-21(18)29(27,28)25(20)15-22(26)24-13-12-16-6-2-1-3-7-16/h4-6,8-11,14H,1-3,7,12-13,15H2,(H,24,26) |
InChI Key |
XPILSCDXRAVFFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B11366903.png)
![6-(4-Ethoxyphenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11366909.png)
![2-(2-methoxyphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11366912.png)
![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11366913.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B11366918.png)
![5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11366936.png)
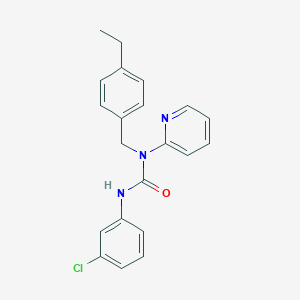
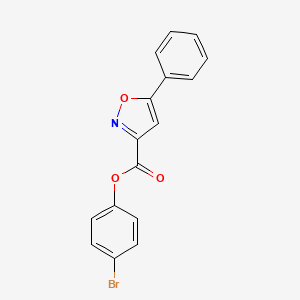
![3,7-Dibenzoyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11366946.png)
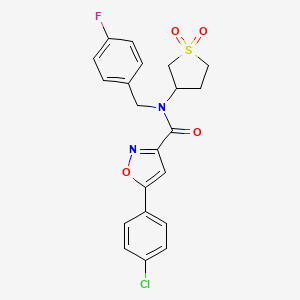
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isobutylacetamide](/img/structure/B11366958.png)

